molecular formula C23H20N2O3 B10928510 N-[(1Z)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B10928510
M. Wt: 372.4 g/mol
InChI Key: PMTLSKVFLXBLLI-QNGOZBTKSA-N
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Description

N~1~-[1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-(2-FURYL)VINYL]BENZAMIDE is a complex organic compound that features a unique structure combining isoquinoline, furan, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-(2-FURYL)VINYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the isoquinoline and furan intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the coupling and subsequent reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-(2-FURYL)VINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for therapeutic applications.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N1-[1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-(2-FURYL)VINYL]BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved would likely be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1-[1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-(2-FURYL)VINYL]BENZAMIDE include:

Uniqueness

What sets N1-[1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-(2-FURYL)VINYL]BENZAMIDE apart is its combination of isoquinoline, furan, and benzamide moieties, which could confer unique chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(Z)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H20N2O3/c26-22(18-8-2-1-3-9-18)24-21(15-20-11-6-14-28-20)23(27)25-13-12-17-7-4-5-10-19(17)16-25/h1-11,14-15H,12-13,16H2,(H,24,26)/b21-15-

InChI Key

PMTLSKVFLXBLLI-QNGOZBTKSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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